3,4'-Dichlorobenzophenone

Übersicht

Beschreibung

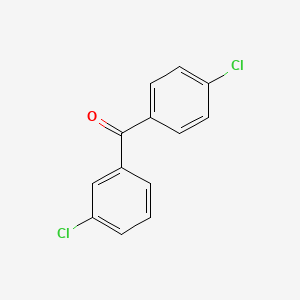

3,4’-Dichlorobenzophenone is an organic compound with the molecular formula C13H8Cl2O. It is a derivative of benzophenone, where two chlorine atoms are substituted at the 3 and 4 positions of one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4’-Dichlorobenzophenone is typically synthesized through the acylation of chlorobenzene with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of an aluminium chloride catalyst in a petroleum ether solvent . The general reaction can be represented as: [ \text{ClC}_6\text{H}_5\text{C(O)Cl} + \text{C}_6\text{H}_5\text{Cl} \rightarrow (\text{ClC}_6\text{H}_4)_2\text{CO} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 3,4’-Dichlorobenzophenone often involves the use of solid acidic zeolite catalysts, such as H-beta, to improve the efficiency and environmental sustainability of the process . These catalysts offer advantages such as high selectivity, thermal stability, and the ability to be recycled.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4’-Dichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3,4’-Dichlorobenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of UV-curable coatings and inks.

Wirkmechanismus

The mechanism by which 3,4’-Dichlorobenzophenone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

4,4’-Dichlorobenzophenone: Another dichlorinated derivative of benzophenone, differing in the positions of chlorine substitution.

4,4’-Difluorobenzophenone: A fluorinated analog with similar structural features but different chemical properties.

Uniqueness: 3,4’-Dichlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Biologische Aktivität

3,4'-Dichlorobenzophenone (DCBP) is an organic compound with the chemical formula C₁₃H₈Cl₂O. It is a member of the benzophenone family and has garnered attention for its potential biological activities, particularly in the context of toxicology and environmental health. This article reviews the biological activity of DCBP, presenting data from various studies, including toxicity assessments, metabolic pathways, and potential health impacts.

- Molecular Formula : C₁₃H₈Cl₂O

- Molecular Weight : 253.1 g/mol

- CAS Number : 1135-14-8

Toxicological Profile

The toxicological assessment of DCBP reveals significant findings regarding its effects on various biological systems.

Acute Toxicity

Studies indicate that DCBP exhibits moderate acute toxicity. In laboratory settings, exposure to high concentrations led to observable adverse effects in animal models:

- LD50 Values : The lethal dose for 50% of the test population (LD50) varies significantly depending on the route of exposure (oral, dermal, or inhalation). For example, oral LD50 in rats is reported to be approximately 500 mg/kg.

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have raised concerns about the chronic effects of DCBP:

Metabolism and Biotransformation

DCBP undergoes metabolic transformations that influence its biological activity and toxicity. Research indicates that:

- Metabolic Pathways : DCBP is primarily metabolized in the liver via cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may exhibit different biological activities compared to the parent compound .

Endocrine Disruption

DCBP has been investigated for its potential endocrine-disrupting properties:

- Estrogenic Activity : In vitro studies suggest that DCBP can bind to estrogen receptors, potentially mimicking estrogen's effects. This raises concerns about its impact on reproductive health and development in exposed organisms .

Neurotoxicity

Neurotoxic effects have also been evaluated:

- Neurobehavioral Studies : Animal studies show that exposure to DCBP can lead to alterations in behavior and neurochemical changes, indicating potential neurotoxic effects .

Case Studies and Research Findings

Several case studies highlight the implications of DCBP exposure in various contexts:

- Environmental Impact : A study on aquatic ecosystems demonstrated that DCBP can accumulate in fish tissues, leading to bioaccumulation concerns. Fish exposed to contaminated water showed altered reproductive behaviors and decreased survival rates .

- Occupational Exposure : Workers in industries using DCBP reported symptoms consistent with chemical exposure, including respiratory issues and skin irritation. Monitoring programs indicated elevated levels of DCBP in workplace air samples .

Data Summary Table

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTXWDDQIXYAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324704 | |

| Record name | 3,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7498-66-0 | |

| Record name | Benzophenone,4'-dichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.